tert-Butyl (6-oxopiperidin-3-yl)carbamate
CAS No.: 1245646-80-3
Cat. No.: VC0036213
Molecular Formula: C10H18N2O3
Molecular Weight: 214.265
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245646-80-3 |
---|---|
Molecular Formula | C10H18N2O3 |
Molecular Weight | 214.265 |
IUPAC Name | tert-butyl N-(6-oxopiperidin-3-yl)carbamate |
Standard InChI | InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) |
Standard InChI Key | KBNSUMIBERIFIT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCC(=O)NC1 |
Introduction
Stereochemistry of tert-Butyl (6-oxopiperidin-3-yl)carbamate
The (S)-Enantiomer
The (S)-enantiomer of tert-Butyl (6-oxopiperidin-3-yl)carbamate (CAS: 172913-96-1) features the amino group at the 3-position on the same side of the piperidinone ring as defined by the Cahn-Ingold-Prelog priority rules. This stereochemical configuration is important for specific recognition in biological systems and can affect the compound's properties and reactivity. The (S)-isomer has been registered in chemical databases since 2007 (creation date: 2007-02-09), indicating its established presence in chemical research .
Various synonyms are used to describe this specific isomer, including "(S)-tert-butyl 6-oxopiperidin-3-ylcarbamate" and "Carbamic acid, [(3S)-6-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester" . The InChIKey for this compound is KBNSUMIBERIFIT-ZETCQYMHSA-N, which uniquely identifies this specific stereoisomer in chemical databases and literature .
The (R)-Enantiomer
The (R)-enantiomer (CAS: 1228566-94-6) represents the mirror image of the (S)-isomer, with the amino group at the 3-position oriented on the opposite side of the piperidinone ring according to the Cahn-Ingold-Prelog rules. This stereochemical difference can lead to distinct biological activities and chemical reactivities compared to the (S)-isomer. The (R)-isomer is commercially available from various suppliers, including American Custom Chemicals Corporation, ChemScene, and Ambeed, suggesting its relevance in chemical research and synthetic applications .
Similar to its enantiomeric counterpart, the (R)-isomer is known by several synonyms, including "tert-Butyl (R)-(6-oxopiperidin-3-yl)carbamate" and "(R)-(6-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester" . The commercial availability of this specific isomer at various price points suggests its utility in research applications requiring stereochemical precision.
Physical and Chemical Properties
Molecular Properties
The molecular properties of tert-Butyl (6-oxopiperidin-3-yl)carbamate are consistent across all stereoisomeric forms, as these properties are largely independent of stereochemical configuration. Table 1 provides a comprehensive overview of the computed molecular properties for this compound.
Table 1: Molecular Properties of tert-Butyl (6-oxopiperidin-3-yl)carbamate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₈N₂O₃ | |
Molecular Weight | 214.26 g/mol | |
Exact Mass | 214.13174244 Da | |
XLogP3-AA | 0.4 | |
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 3 |
These properties provide valuable insights into the physical and chemical behavior of the compound. The relatively low XLogP3-AA value (0.4) suggests moderate lipophilicity, which could affect solubility in various media and membrane permeability in biological systems. The presence of two hydrogen bond donors and three hydrogen bond acceptors indicates potential for hydrogen bonding interactions, which can be important for molecular recognition and binding to biological targets.
Structural Characteristics
The structural characteristics of tert-Butyl (6-oxopiperidin-3-yl)carbamate include several functional groups that define its reactivity and potential applications. The compound contains a piperidinone ring with a carbonyl group at position 6, forming a lactam functionality. The nitrogen in the lactam can act as a hydrogen bond donor, while the carbonyl oxygen can serve as a hydrogen bond acceptor. At position 3, there is an amino group protected by a tert-butyloxycarbonyl (Boc) group, forming a carbamate linkage. The carbamate group includes another set of hydrogen bond donor (NH) and acceptors (C=O and C-O-C).
The tert-butyl group of the Boc protecting group provides steric bulk that shields the carbamate linkage from certain chemical reactions, but it can be selectively cleaved under acidic conditions. This property makes the compound useful in synthetic schemes where temporary protection of the amine functionality is required.
Supplier | Product Number | Quantity | Price (USD) | Date Updated |
---|---|---|---|---|
American Custom Chemicals Corporation | CCH0033103 | 5 mg | $495.33 | 2021-12-16 |
American Custom Chemicals Corporation | CCH0033103 | 500 mg | $704.55 | 2021-12-16 |
ChemScene | CS-0091709 | 1 g | $1,161.00 | 2021-12-16 |
ChemScene | CS-0091709 | 5 g | $3,668.00 | 2021-12-16 |
Ambeed | A914279 | 5 g | $720.00 | 2021-12-16 |
This price analysis reveals significant variation in pricing across suppliers and quantities. Notably, there is a substantial price difference for 5 g quantities between ChemScene ($3,668.00) and Ambeed ($720.00), suggesting potential opportunities for cost optimization in procurement strategies . The high cost per unit mass at smaller quantities (e.g., $495.33 for 5 mg from American Custom Chemicals Corporation) is typical for specialty research chemicals and reflects the costs associated with small-scale production and quality control.
Synthesis and Reactions
Synthetic Routes
One possible synthetic route might involve the protection of a suitable 3-aminopiperidin-6-one precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Alternatively, the compound might be synthesized through cyclization of a suitably protected linear precursor containing both amino and carboxylic acid functionalities.
For the synthesis of stereochemically pure isomers, enantioselective synthesis or resolution of racemic mixtures would be required. Enantioselective synthesis might involve the use of chiral auxiliaries, asymmetric catalysis, or starting from naturally occurring chiral compounds in the appropriate configuration.
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